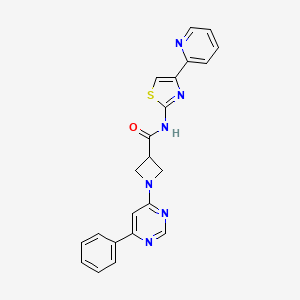
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through a number of intermediates, to the final product. The yield, purity, and stereochemistry of each step would be analyzed.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction (temperature, pressure, solvent, catalyst, etc.), the mechanism, and the products are analyzed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Antitumor Activity
Research has highlighted the potential of pyrimidine derivatives, including those structurally related to the compound of interest, as antitumor agents. A study by Masaret (2021) synthesized pyrimidine carboxamide linked to thiophene, pyrazole, and thiazole moieties, showing significant therapeutic activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and mammary gland breast cancer (MCF-7). This underscores the compound's relevance in cancer research, potentially offering new pathways for therapeutic interventions (Masaret, 2021).
Antimicrobial and Antitubercular Activities
Another study demonstrated the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues. Chandrashekaraiah et al. (2014) synthesized a series of compounds evaluated against bacterial and fungal strains and Mycobacterium tuberculosis. The findings suggest these compounds' potential in developing new antibacterial and antituberculosis drugs, providing a basis for further exploration in combating microbial infections (Chandrashekaraiah et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a key area of interest in medicinal chemistry. Research by Bakhite et al. (2005) focused on the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, illustrating the versatility of pyrimidine derivatives in generating diverse heterocyclic frameworks. These compounds serve as valuable intermediates for developing drugs with varied biological activities, highlighting the compound's significance in synthetic chemistry (Bakhite et al., 2005).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of pyridine-4-carbohydrazides and azetidinones, investigating their antidepressant and nootropic activities. This study highlights the potential of pyrimidine derivatives in central nervous system (CNS) applications, offering insights into the design of novel CNS active agents for therapeutic use (Thomas et al., 2016).
Antioxidant Activity
The novel synthesis and biological evaluation of various pyrimidine derivatives, including their antioxidant activities, have been reported by Gad-Elkareem et al. (2011). This research demonstrates the compound's utility in designing antioxidant agents, which could play a significant role in managing oxidative stress-related diseases (Gad-Elkareem et al., 2011).
Safety And Hazards
The compound’s toxicity, flammability, environmental impact, and handling precautions are assessed.
将来の方向性
This involves predicting or proposing future research directions, such as potential applications of the compound, modifications to improve its properties, or new synthesis methods.
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS/c29-21(27-22-26-19(13-30-22)17-8-4-5-9-23-17)16-11-28(12-16)20-10-18(24-14-25-20)15-6-2-1-3-7-15/h1-10,13-14,16H,11-12H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGAWQXEKOLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


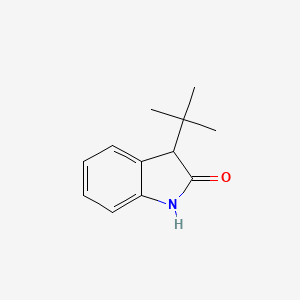
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
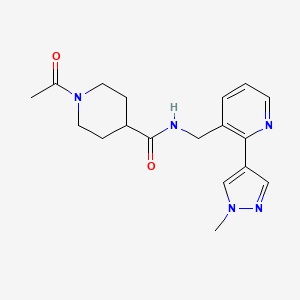
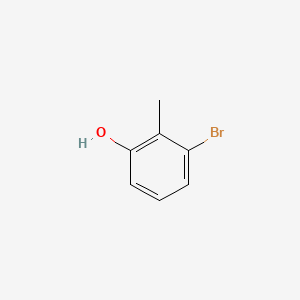
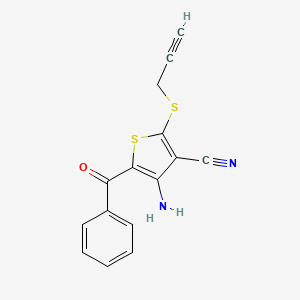
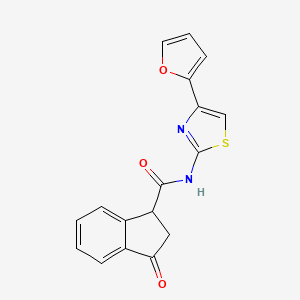
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
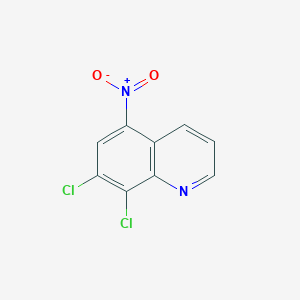
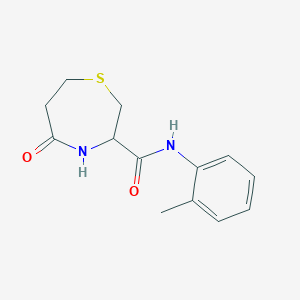
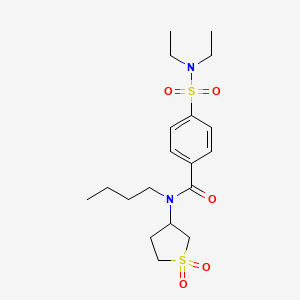
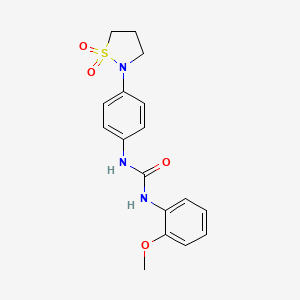
![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)
